molecular formula C30H36N4O6S2 B12366514 PROTAC CDK9/CycT1 Degrader-2

PROTAC CDK9/CycT1 Degrader-2

Cat. No.: B12366514
M. Wt: 612.8 g/mol
InChI Key: YWIOKMKBFQAIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PROTAC CDK9/CycT1 Degrader-2 involves the conjugation of a ligand that binds to CDK9 with a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimization for yield and purity.

Chemical Reactions Analysis

PROTAC CDK9/CycT1 Degrader-2 undergoes several types of chemical reactions:

Common reagents used in these reactions include organic solvents, bases, and coupling agents. The major products formed are the intermediate compounds leading to the final PROTAC molecule.

Scientific Research Applications

PROTAC CDK9/CycT1 Degrader-2 has several scientific research applications:

Mechanism of Action

PROTAC CDK9/CycT1 Degrader-2 exerts its effects by promoting the degradation of CDK9. The mechanism involves:

This degradation disrupts the function of CDK9, leading to the downregulation of transcriptional programs driven by CDK9 .

Comparison with Similar Compounds

PROTAC CDK9/CycT1 Degrader-2 is unique in its high specificity and potency for CDK9. Similar compounds include:

Compared to these compounds, this compound offers a higher specificity for CDK9, making it a valuable tool for targeted protein degradation studies.

Properties

Molecular Formula

C30H36N4O6S2

Molecular Weight

612.8 g/mol

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide

InChI

InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37)

InChI Key

YWIOKMKBFQAIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C

Origin of Product

United States

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